molecular formula C21H25NO2 B10851720 N-Benzylmethylphenidate

N-Benzylmethylphenidate

Cat. No.: B10851720
M. Wt: 323.4 g/mol
InChI Key: BUSOTANDABQRSW-WOJBJXKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzylmethylphenidate is a chemical compound that belongs to the class of central nervous system stimulants. It is an analog of methylphenidate, which is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. This compound has been studied for its potential effects on the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylmethylphenidate typically involves the reaction of methylphenidate with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

N-Benzylmethylphenidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It is used as a reference compound in studies involving dopamine transporter interactions and structure-activity relationships.

    Biology: It is used in research to understand the mechanisms of dopamine regulation and its effects on behavior.

    Medicine: It is investigated for its potential therapeutic effects in treating disorders related to dopamine dysregulation, such as ADHD and Parkinson’s disease.

    Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery

Mechanism of Action

N-Benzylmethylphenidate exerts its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling. The compound primarily targets the dopamine transporter, blocking its function and preventing the reabsorption of dopamine into presynaptic neurons. This results in prolonged dopamine activity, which is associated with improved attention and reduced impulsivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzylmethylphenidate is unique due to its specific interaction with the dopamine transporter, which differs from other analogs. It has been shown to have distinct behavioral effects and a different pharmacokinetic profile compared to methylphenidate and other related compounds. This makes it a valuable tool in research for understanding the nuances of dopamine transporter interactions and developing new therapeutic agents .

Properties

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

methyl (2R)-2-[(2R)-1-benzylpiperidin-2-yl]-2-phenylacetate

InChI

InChI=1S/C21H25NO2/c1-24-21(23)20(18-12-6-3-7-13-18)19-14-8-9-15-22(19)16-17-10-4-2-5-11-17/h2-7,10-13,19-20H,8-9,14-16H2,1H3/t19-,20-/m1/s1

InChI Key

BUSOTANDABQRSW-WOJBJXKFSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C(C1CCCCN1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.